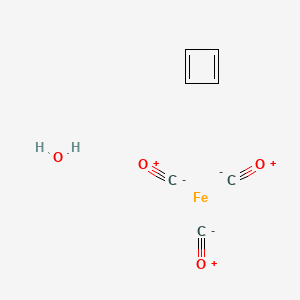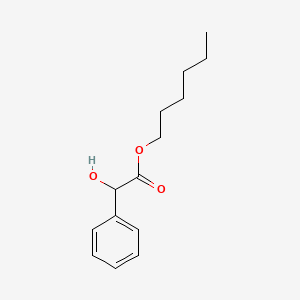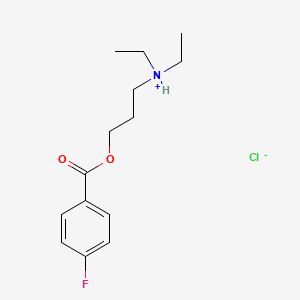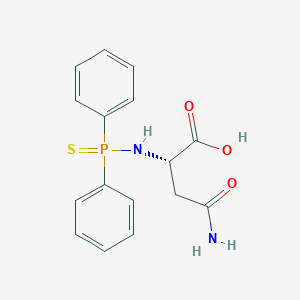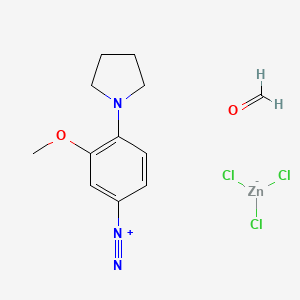
Formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde is a complex organic compound with the chemical formula C12H16Cl3N3O2Zn.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde typically involves the reaction of 3-methoxy-4-(1-pyrrolidinyl)benzenediazonium chloride with zinc chloride in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their function and activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium chloride
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium bromide
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium sulfate
Uniqueness
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde is unique due to its polymeric structure and the presence of zinc trichloride. This gives it distinct chemical and physical properties compared to its similar compounds .
Propriétés
Numéro CAS |
71598-31-7 |
|---|---|
Formule moléculaire |
C12H16Cl3N3O2Zn |
Poids moléculaire |
406.0 g/mol |
Nom IUPAC |
formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H14N3O.CH2O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;1-2;;;;/h4-5,8H,2-3,6-7H2,1H3;1H2;3*1H;/q+1;;;;;+2/p-3 |
Clé InChI |
ZOOHCFLSHBJRSX-UHFFFAOYSA-K |
SMILES canonique |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.C=O.Cl[Zn-](Cl)Cl |
Numéros CAS associés |
71598-31-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
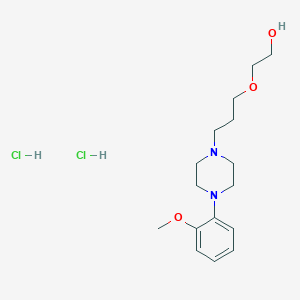
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)

![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)

